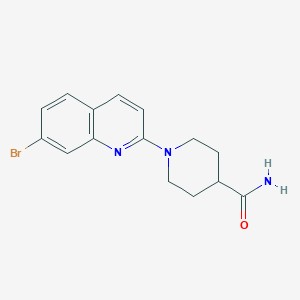

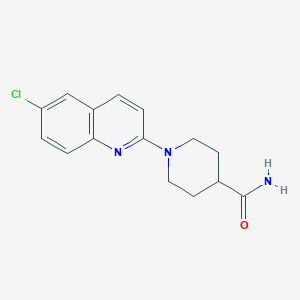

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

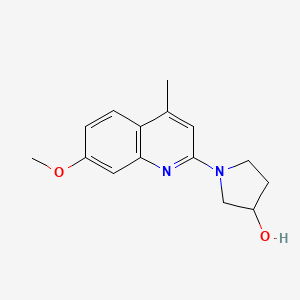

The compound “1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide” is a complex organic molecule that contains a quinoline ring, a piperidine ring, and a carboxamide group . Quinoline is a heterocyclic aromatic organic compound with the formula C9H7N. It is a colorless hygroscopic liquid with a strong odor. Aged samples, if exposed to light, become yellow and later brown. Quinoline is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Piperidine is a widely used building block and chemical reagent in the synthesis of organic compounds, including pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide” would likely be characterized using various spectral techniques such as 1H and 13C NMR, LCMS, IR .Scientific Research Applications

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The derivatives of piperidines, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, have been synthesized through intra- and intermolecular reactions . These derivatives have shown significant biological and pharmacological activity .

Quinoline Derivatives

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . The synthesis of quinoline and its analogues has been reported for biological and pharmaceutical activities .

Anti-Cancer Activity

A series of N - (piperidine-4-yl) benzamide compounds, which “1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide” is a part of, have been synthesized and investigated for their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Drug Design

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biological and Pharmaceutical Activities

Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented . These activities make “1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide” a potential candidate for further research in these fields.

Mechanism of Action

Target of Action

For instance, quinoline derivatives have been found to play a major role in medicinal chemistry , while piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Mode of Action

A compound with a similar structure, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been identified as a potent and orally bioavailable inhibitor of protein kinase b (pkb) . This suggests that 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide might also interact with its targets in a similar manner.

Biochemical Pathways

It’s known that protein kinase b (pkb), a potential target of similar compounds, plays a crucial role in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway regulates cell proliferation and survival, and its deregulation is frequently observed in cancer .

Pharmacokinetics

A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been reported to be orally bioavailable , suggesting that 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide might have similar properties.

Result of Action

A structurally similar compound, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide, has been reported to strongly inhibit the growth of human tumor xenografts in nude mice , suggesting that 1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide might have similar effects.

properties

IUPAC Name |

1-(7-bromoquinolin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrN3O/c16-12-3-1-10-2-4-14(18-13(10)9-12)19-7-5-11(6-8-19)15(17)20/h1-4,9,11H,5-8H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHYVSSNAMKUGGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC(=C3)Br)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(7-Bromoquinolin-2-yl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-methoxy-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B6438086.png)

![1-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438087.png)

![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidin-3-ol](/img/structure/B6438098.png)

![N,N,6-trimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6438102.png)

![4-methyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438110.png)

![N,N,4-trimethyl-6-{4-[(pyridin-2-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6438122.png)

![4-methyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438129.png)

![4-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438141.png)

![4-methoxy-6-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438144.png)

![4-methyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438148.png)

![N,N-dimethyl-6-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyridazin-3-amine](/img/structure/B6438169.png)

![2-{1-[(4-bromothiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6438173.png)